molecular formula C16H15NO3 B14409480 6-Cyclopropyl-5-oxo-2-phenyl-2H,4H-5lambda~5~-[1,3]dioxino[5,4-b]pyridine CAS No. 83881-21-4

6-Cyclopropyl-5-oxo-2-phenyl-2H,4H-5lambda~5~-[1,3]dioxino[5,4-b]pyridine

Cat. No.: B14409480
CAS No.: 83881-21-4
M. Wt: 269.29 g/mol
InChI Key: GEBHPPMFEHNPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-5-oxo-2-phenyl-2H,4H-5lambda~5~-[1,3]dioxino[5,4-b]pyridine is a heterocyclic compound that features a unique fusion of cyclopropyl, phenyl, and dioxino-pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-5-oxo-2-phenyl-2H,4H-5lambda~5~-[1,3]dioxino[5,4-b]pyridine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a cyclopropyl ketone with a phenyl-substituted dioxinone in the presence of a base can yield the desired compound. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with catalysts like sodium methoxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-5-oxo-2-phenyl-2H,4H-5lambda~5~-[1,3]dioxino[5,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

6-Cyclopropyl-5-oxo-2-phenyl-2H,4H-5lambda~5~-[1,3]dioxino[5,4-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-5-oxo-2-phenyl-2H,4H-5lambda~5~-[1,3]dioxino[5,4-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with similar structural features and biological activities.

    Thiazolo[5,4-b]pyridine: Shares the pyridine core and exhibits similar chemical reactivity and applications.

Uniqueness

6-Cyclopropyl-5-oxo-2-phenyl-2H,4H-5lambda~5~-[1,3]dioxino[5,4-b]pyridine is unique due to its combination of cyclopropyl, phenyl, and dioxino-pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

83881-21-4

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

6-cyclopropyl-5-oxido-2-phenyl-4H-[1,3]dioxino[5,4-b]pyridin-5-ium

InChI

InChI=1S/C16H15NO3/c18-17-13(11-6-7-11)8-9-15-14(17)10-19-16(20-15)12-4-2-1-3-5-12/h1-5,8-9,11,16H,6-7,10H2

InChI Key

GEBHPPMFEHNPND-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=[N+](C3=C(C=C2)OC(OC3)C4=CC=CC=C4)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.